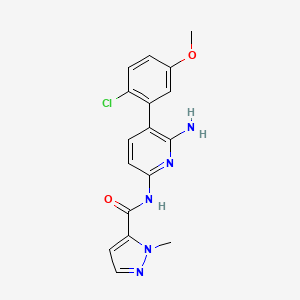
PF-06456384 trihydrochloride
Vue d'ensemble
Description
PF-06456384 trihydrochloride is a highly potent and selective inhibitor against voltage-gated sodium channel NaV1.7 (SCN9A; IC50 = 0.01, <0.1, 75 nM against human, mouse, rat Nav1.7, respectively, by conventional patch clamp; human Nav1.7 IC50 = 0.58 nM by PatchExpress electrophysiology) with >300-fold selectivity over other human NaVs (IC50 = 3 nM/NaV1.2, 5.8 nM/NaV1.6, 75 nM/NaV1.7, 314 nM/NaV1.1, 1.45 μM/NaV1.4, 2.59 μM/NaV1.5, 6.44 μM/NaV1.3, 26 μM/NaV1.8).
Applications De Recherche Scientifique
Pharmacokinetic Modeling and Metabolism Studies
- Trichloroethylene (TCE) pharmacokinetics and metabolism have been extensively studied, with PBPK models developed for understanding the uptake, distribution, and metabolism of TCE and its metabolites. These models are crucial for providing dosimetry comparisons between experimental animals and humans, aiding in crafting scientifically sound public health decisions for TCE (Fisher, 2000).
Environmental Occurrence, Exposure, and Risks
- The halogen-containing organophosphorus chemical, Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), commonly used as an additive flame retardant, has been identified as an emerging environmental contaminant. This review emphasizes the environmental behavior, exposure, and health risks posed by TDCPP to organisms and human health, highlighting its ubiquity in environmental media and its potential human health effects resulting from exposure (Wang et al., 2020).
Light Emission Studies in Plants
- Light emission from plants, including prompt fluorescence (PF) and delayed fluorescence (DF), has been studied to understand photosynthesis, particularly photosystem II (PSII). Advances in fluorometers and other instruments have enabled the measurement of PF and DF, providing vital information on the back reactions of PSII electron transfer and the overall health and stress responses of plants (Kalaji et al., 2012).
Mechanisms of Lung Toxicity and Treatment
- Paraquat dichloride (PQ) is a widely used herbicide whose toxicity, particularly in the lung, has been extensively studied. Understanding the molecular mechanism of PQ toxicity, based on redox cycling and intracellular oxidative stress generation, is crucial for managing poisonings and developing effective treatments (Dinis-Oliveira et al., 2008).
Physical Fitness and Academic Performance in Youth
- Studies on the association between components of physical fitness (PF) and academic performance in children and adolescents reveal a positive association, with cardiorespiratory fitness and a cluster of PF components showing strong evidence for this relationship. These findings underscore the importance of promoting physical fitness for improving academic outcomes in youth (Santana et al., 2017).
Propriétés
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFHGFSLKUFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl3F3N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF-06456384 (trihydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



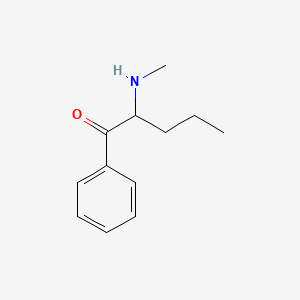
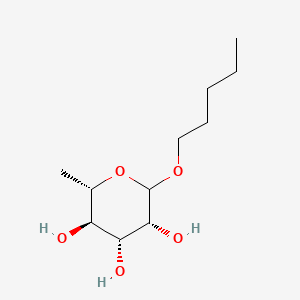

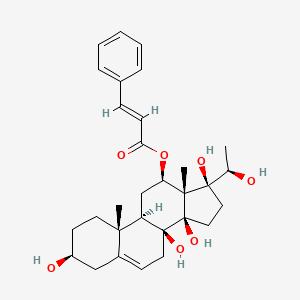

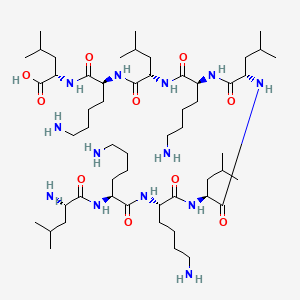
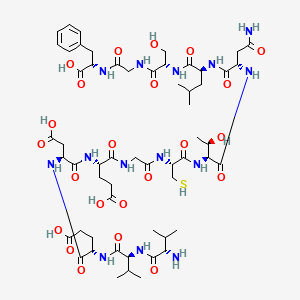
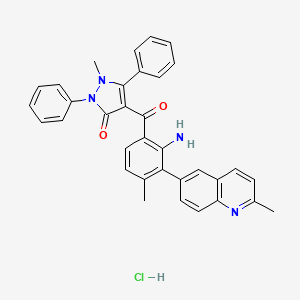
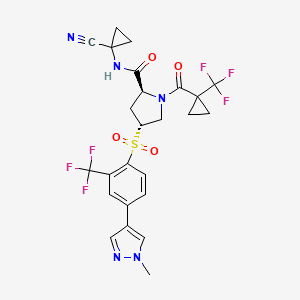
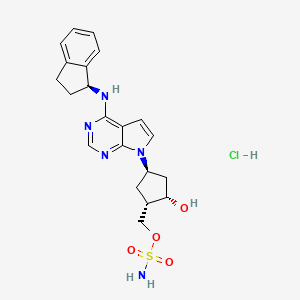
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B609922.png)
![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)
![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)
